molecular formula C8H8FNO3 B2415666 3-Amino-2-fluoro-4-methoxybenzoic acid CAS No. 1785489-75-9

3-Amino-2-fluoro-4-methoxybenzoic acid

Cat. No. B2415666
CAS RN: 1785489-75-9
M. Wt: 185.154
InChI Key: UTDWRGRDBYVCIF-UHFFFAOYSA-N
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Description

“3-Amino-2-fluoro-4-methoxybenzoic acid” is likely a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It’s likely to be used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “3-Amino-2-fluoro-4-methoxybenzoic acid” are not available, similar compounds like “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-fluoro-4-methoxybenzoic acid” would likely include a benzene ring (due to the “benzoic acid” part of the name), a carboxylic acid group (-COOH), an amino group (-NH2), a fluorine atom, and a methoxy group (-OCH3) .


Chemical Reactions Analysis

Again, while specific reactions involving “3-Amino-2-fluoro-4-methoxybenzoic acid” are not available, similar compounds can undergo various reactions. For example, “3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-fluoro-4-methoxybenzoic acid” would depend on its molecular structure. For instance, “3-Fluoro-4-methoxybenzoic acid” has a molecular weight of 170.14 g/mol and a melting point of 211-213 °C .

Scientific Research Applications

Synthesis and Material Chemistry

3-Amino-2-fluoro-4-methoxybenzoic acid is involved in various synthesis processes and material chemistry applications. For instance, it has been used as an intermediate in the synthesis of amisulpride, a significant compound in pharmaceutical preparations. The synthesis process involves several stages, including methylation, reaction with potassium thiocyanate, ethylation, and final oxidation, showcasing the compound's versatility in complex chemical reactions (Wang Yu, 2008). Additionally, its derivatives have been studied for their thermodynamic properties, such as vapor pressures and enthalpies of sublimation, providing valuable data for chemical engineering and material science applications (M. Monte, A. R. Almeida, M. Matos, 2010).

Chemical Analysis and Characterization

Research has also focused on the structural analysis and characterization of compounds related to 3-Amino-2-fluoro-4-methoxybenzoic acid. For example, studies have been conducted on the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, with the chemical structure confirmed by methods like IR, 1H NMR, and MS (Wang Yu, 2008). These findings are crucial for the development and validation of novel compounds in the field of synthetic chemistry.

Biochemistry and Medicinal Chemistry

In medicinal chemistry, 3-Amino-2-fluoro-4-methoxybenzoic acid-related compounds have shown potential. For instance, a study highlights the synthesis of 2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride and its isomer, demonstrating their potential anti-inflammatory activity and improved solubility, which are essential attributes for pharmaceutical applications (Yue Sun, Zhong-Fei Gao, Chunhua Wang, Guige Hou, 2019).

Environmental and Material Applications

The compound and its derivatives have also found applications in environmental and material sciences. A study on polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers revealed their high adsorption capacity for Pd(II), making them useful in the separation and recovery of valuable metals from automotive catalysts (Lijiang Zhong, Zhang Jinyan, Q. Zhang, Chen Muhan, Zhangjie Huang, 2017).

Safety and Hazards

The safety and hazards associated with “3-Amino-2-fluoro-4-methoxybenzoic acid” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for “3-Amino-2-fluoro-4-methoxybenzoic acid” would likely involve further exploration of its potential applications in various fields, such as medicinal chemistry and materials science .

properties

IUPAC Name

3-amino-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWRGRDBYVCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluoro-4-methoxybenzoic acid

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